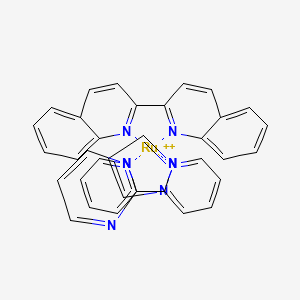
(2,2'-Bipyridine)(2,2'-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is a complex compound that features a ruthenium(II) center coordinated with three distinct ligands: 2,2’-bipyridine, 2,2’-biquinoline, and (2-pyrimidyl)-1-pyrazole. This compound is notable for its applications in various fields, including chemistry, biology, and materials science, due to its unique photophysical and electrochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) typically involves the coordination of ruthenium(II) with the three ligands. The process generally starts with the preparation of the individual ligands, followed by their coordination to the ruthenium center.
Preparation of 2,2’-Bipyridine: This ligand can be synthesized by the dehydrogenation of pyridine using Raney nickel.
Preparation of 2,2’-Biquinoline: This ligand is typically synthesized through a series of organic reactions involving quinoline derivatives.
Preparation of (2-pyrimidyl)-1-pyrazole: This ligand can be synthesized through the reaction of pyrimidine derivatives with hydrazine.
The coordination reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions, to ensure complete coordination of the ligands to the ruthenium center.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced back to ruthenium(II) using reducing agents like sodium borohydride.
Substitution: Ligands can be substituted with other ligands under appropriate conditions, such as using stronger ligands or applying heat.
Common Reagents and Conditions
Oxidizing Agents: Cerium(IV) ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new ruthenium complexes with different ligands.
科学研究应用
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
作用机制
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) involves its ability to interact with various molecular targets through coordination chemistry. The ruthenium center can form stable complexes with DNA, proteins, and other biomolecules, leading to various biological effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, which can induce cell death in cancer cells .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A bidentate ligand that forms complexes with many transition metals.
2,2’-Biquinoline: Similar to 2,2’-bipyridine but with extended conjugation, leading to different photophysical properties.
1,10-Phenanthroline: Another bidentate ligand with similar coordination chemistry.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is unique due to its combination of three distinct ligands, which impart specific photophysical and electrochemical properties. This makes it particularly useful in applications requiring precise control over these properties, such as in catalysis and photodynamic therapy .
属性
分子式 |
C35H26N8Ru+2 |
|---|---|
分子量 |
659.7 g/mol |
IUPAC 名称 |
2-pyrazol-1-ylpyrimidine;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C10H8N2.C7H6N4.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-8-7(9-4-1)11-6-2-5-10-11;/h1-12H;1-8H;1-6H;/q;;;+2 |
InChI 键 |
JVFBOPOWGNNPPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)N2C=CC=N2.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


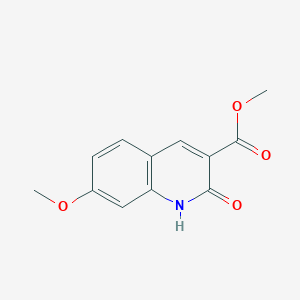
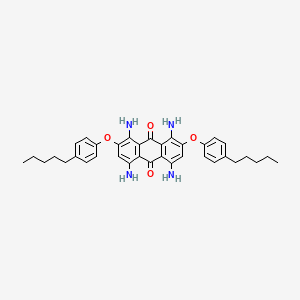
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
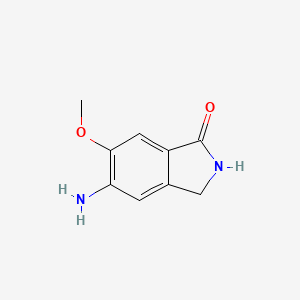
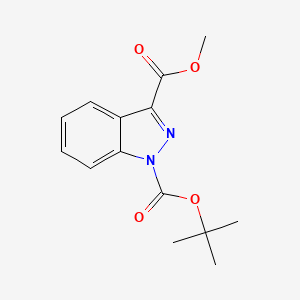
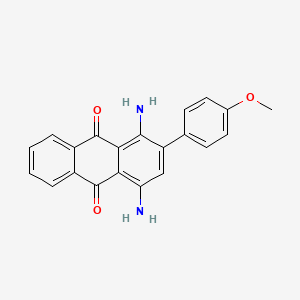
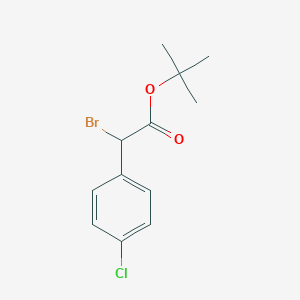
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
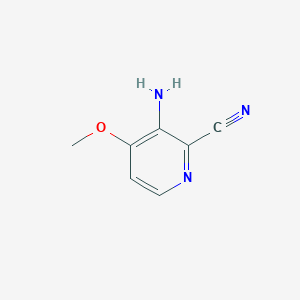
![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine](/img/structure/B13136913.png)
![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
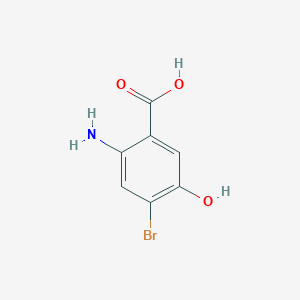
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
